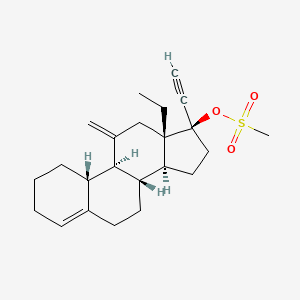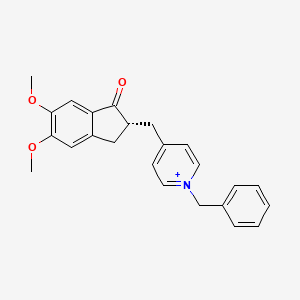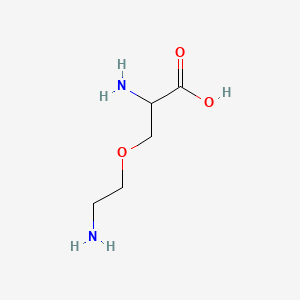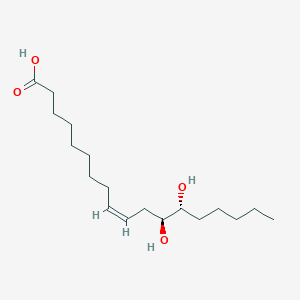
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid is a naturally occurring fatty acid derivative It is known for its unique structure, which includes two hydroxyl groups and a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid typically involves the epoxidation of linoleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The resulting epoxide is then hydrolyzed to yield the dihydroxy compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic epoxidation followed by hydrolysis is a common method, utilizing enzymes such as lipoxygenases and epoxide hydrolases.
化学反应分析
Types of Reactions
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
科学研究应用
(9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl groups and double bond play crucial roles in its biological activity, influencing its binding to receptors and enzymes.
相似化合物的比较
Similar Compounds
Vernolic Acid: (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid, known for its epoxide group.
Linoleic Acid: A precursor to (9Z,12S,13R)-12,13-Dihydroxy-9-octadecenoic acid, containing two double bonds.
Ricinoleic Acid: Contains a hydroxyl group and a double bond but differs in the position of these functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C18H34O4 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1 |
InChI 键 |
CQSLTKIXAJTQGA-GJGKEFFFSA-N |
手性 SMILES |
CCCCC[C@H]([C@H](C/C=C\CCCCCCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


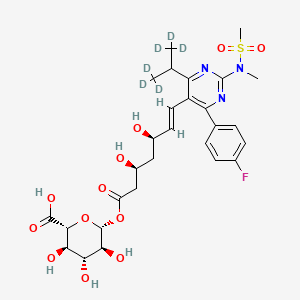
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)

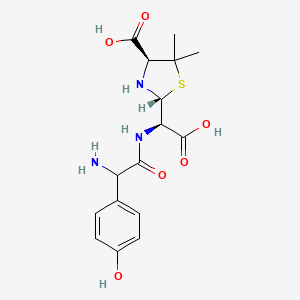


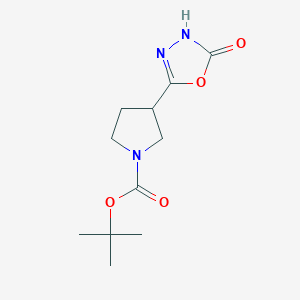
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
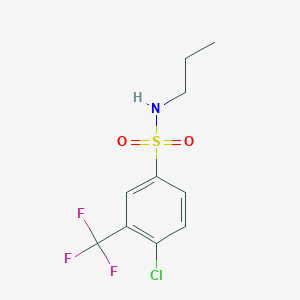
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
